molecular formula C21H18FNO4 B2730617 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1211372-24-5

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2730617
CAS No.: 1211372-24-5
M. Wt: 367.376
InChI Key: MDYZDXNUYCCJDB-UHFFFAOYSA-N
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Description

N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule characterized by a chromene-3-carboxamide core substituted with a methoxy group at position 8 and a cyclopropylmethyl-4-fluorophenyl moiety at the carboxamide nitrogen. The chromene scaffold is known for its planar, conjugated structure, which often contributes to biological activity via interactions with enzymes or receptors.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO4/c1-26-17-4-2-3-13-11-16(20(25)27-18(13)17)19(24)23-12-21(9-10-21)14-5-7-15(22)8-6-14/h2-8,11H,9-10,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYZDXNUYCCJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and virology. This article examines its biological activity, synthesizes relevant research findings, and presents data tables summarizing key studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a chromene backbone substituted with a cyclopropyl group and a fluorophenyl moiety. Its chemical formula is C19H18FNO4C_{19}H_{18}FNO_4, and it has been identified as a potential candidate for therapeutic applications due to its unique molecular characteristics.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as well as the generation of reactive oxygen species (ROS) which contribute to oxidative stress in cancer cells .

Antiviral Activity

In addition to its anticancer effects, this compound has shown promise as an antiviral agent. Preliminary studies suggest that it may inhibit viral replication through mechanisms involving the disruption of viral entry or replication pathways. The compound's structural features, particularly the presence of the fluorophenyl group, are believed to enhance its interaction with viral proteins, thus inhibiting their function .

Table 1: Summary of Biological Activities

Activity Type Cell Lines Tested IC50 Values Mechanism of Action
AnticancerMCF-7, MDA-MB-2310.67 - 2.96 μmol/LInduction of apoptosis, ROS generation
AntiviralVarious viral strainsNot specifiedInhibition of viral replication

Detailed Findings

  • Anticancer Mechanism : In vitro studies reveal that this compound induces apoptosis via mitochondrial pathways, leading to cytochrome c release and activation of caspases .
  • Cell Cycle Arrest : The compound effectively halts the cell cycle in the G2/M phase, which is critical for preventing cancer cell proliferation. This was evidenced by flow cytometry analyses showing increased populations of cells in this phase following treatment with the compound.
  • Oxidative Stress Induction : The generation of ROS was measured using DCFDA assays, indicating that the compound induces oxidative stress within cancer cells, contributing to its cytotoxic effects.
  • Antiviral Mechanisms : Although specific IC50 values for antiviral activity have not been extensively reported, preliminary data suggest effective inhibition of viral entry mechanisms . Further studies are needed to elucidate these pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s structural and functional uniqueness is highlighted through comparisons with related chromene-carboxamides and cyclopropane-containing analogs. Key differences in substituents, synthesis strategies, and physicochemical properties are summarized below.

Structural Comparison
Compound Name Core Structure Substituents (Position) Key Features
Target Compound Chromene-3-carboxamide 8-OCH₃, N-[(1-(4-F-C₆H₄)cyclopropyl)methyl] Fluorine for stability, cyclopropane rigidity
2-Oxo-N-(4-sulfamoylphenyl)-chromene-3-carboxamide (12) Chromene-3-carboxamide 4-SO₂NH₂Ph (N-substituent) Sulfonamide for solubility/H-bonding
8-Allyl-N-(4-fluorophenyl)-chromene-3-carboxamide Chromene-3-carboxamide 8-CH₂CH=CH₂, 4-F-C₆H₄ (N-substituent) Allyl group for flexibility/reactivity
N,N-Diethyl-2-(4-MeOPhO)-1-Ph-cyclopropane-carboxamide Cyclopropane-carboxamide Diethylamide, 4-MeOPhO (C2 substituent) Ether linkage, diastereomer formation

Key Observations :

  • Substituent Effects: The target compound’s 8-methoxy group increases lipophilicity compared to the sulfamoyl group in Compound 12, which enhances aqueous solubility .

Key Observations :

  • Yield and Crystallinity : Compound 12’s high yield (86%) and melting point (>300°C) suggest efficient cyclization and high crystallinity, likely due to sulfonamide H-bonding . The target compound’s lack of a sulfonamide may result in lower melting points.
  • Purification : Chromatography () is critical for isolating diastereomers, whereas recrystallization () suffices for highly crystalline products .
Functional Implications
  • Solubility : Sulfamoyl groups (Compound 12) improve water solubility, whereas methoxy/allyl groups (target and ) favor membrane permeability .
  • Conformational Rigidity : Cyclopropane rings (target and ) restrict rotational freedom, which may enhance binding affinity to flat protein pockets (e.g., kinase ATP sites) .

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